molecular formula C18H14F2N2O4 B2891342 N-(3,4-difluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide CAS No. 872609-16-0

N-(3,4-difluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide

Cat. No. B2891342
CAS RN: 872609-16-0
M. Wt: 360.317
InChI Key: OBJLUTRJFOLYQX-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DFB and belongs to the class of benzofuran derivatives.

Scientific Research Applications

Synthesis and Medicinal Chemistry

N-(3,4-difluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide belongs to a class of compounds that have been extensively studied for their potential in drug discovery and development. Benzofuran derivatives, for instance, have been synthesized and investigated for various pharmacological activities. These compounds serve as key intermediates in the synthesis of novel heterocyclic compounds with potential biological activities. One study presented the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Neuroprotective and Antioxidant Effects

Benzofuran carboxamide derivatives have also been synthesized and evaluated for their neuroprotective and antioxidant activities. For example, a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and shown to exhibit significant protection against NMDA-induced excitotoxic neuronal cell damage, suggesting their potential as neuroprotective agents (Cho et al., 2015).

Advanced Organic Synthesis Techniques

Research in the field of organic synthesis has led to the development of efficient protocols for constructing benzofuran derivatives, including those related to N-(3,4-difluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide. One such method involves the Ugi four-component reaction followed by microwave-assisted Rap-Stoermer reaction to yield highly functionalized benzofuran-2-carboxamides, demonstrating the versatility of synthetic methods in accessing complex benzofuran scaffolds (Han, Wu, & Dai, 2014).

Antifungal and Antipathogenic Activities

Certain benzofuran derivatives have been synthesized and tested for their antifungal and anti-pathogenic properties. This research underscores the potential of benzofuran compounds in the development of new antimicrobial agents with specific biofilm-disrupting capabilities, which is critical for addressing antibiotic resistance (Limban, Marutescu, & Chifiriuc, 2011).

Antihyperlipidemic Activity

Further demonstrating the diversity of applications, some N-(benzoylphenyl) and N-(acetylphenyl)-1-benzofuran-2-carboxamides have been synthesized and evaluated for their in vivo antihyperlipidemic activity, indicating the potential of benzofuran derivatives in treating hyperlipidemia and related cardiovascular diseases (Al-qirim, Shattat, & Sweidan, 2012).

properties

IUPAC Name

N-(3,4-difluorophenyl)-3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O4/c1-25-9-15(23)22-16-11-4-2-3-5-14(11)26-17(16)18(24)21-10-6-7-12(19)13(20)8-10/h2-8H,9H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJLUTRJFOLYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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